molecular formula C14H16O4 B8632328 cyclohexyl (2-formylphenyl) carbonate

cyclohexyl (2-formylphenyl) carbonate

Cat. No.: B8632328
M. Wt: 248.27 g/mol
InChI Key: ZXOWJQUMFFIKIQ-UHFFFAOYSA-N
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Description

cyclohexyl (2-formylphenyl) carbonate is an organic compound that features a benzaldehyde core with a cyclohexyloxycarbonyl-oxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (2-formylphenyl) carbonate typically involves the reaction of benzaldehyde with cyclohexyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cyclohexyl (2-formylphenyl) carbonate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 2-(Cyclohexyloxycarbonyl-oxy)benzoic acid.

    Reduction: 2-(Cyclohexyloxycarbonyl-oxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

cyclohexyl (2-formylphenyl) carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexyl (2-formylphenyl) carbonate depends on its specific applicationThis interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, which lacks the cyclohexyloxycarbonyl-oxy substituent.

    2-(Methoxycarbonyl-oxy)benzaldehyde: Similar structure but with a methoxy group instead of a cyclohexyloxy group.

    2-(Ethoxycarbonyl-oxy)benzaldehyde: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.

Uniqueness

cyclohexyl (2-formylphenyl) carbonate is unique due to the presence of the cyclohexyloxycarbonyl-oxy group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

cyclohexyl (2-formylphenyl) carbonate

InChI

InChI=1S/C14H16O4/c15-10-11-6-4-5-9-13(11)18-14(16)17-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2

InChI Key

ZXOWJQUMFFIKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)OC2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.3 ml (45 mmol) of triethylamine and then 7.4 g (45 mmol) of cyclohexyl chloroformate are added dropwise to a solution containing 5 g (41 mmol) of salicylaldehyde in 50 ml of tetrahydrofuran at 0° C. After stirring at ambient temperature for 2 hours, the medium is treated with water and then extracted with a heptane/ethyl acetate 1/1 mixture. The organic phase is dried over magnesium sulphate, filtered and concentrated. 10.3 g of 2-(cyclohexyloxycarbonyl-oxy)benzaldehyde are obtained in the form of a yellow oil with a quantitative yield.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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